N-Methyl-N-(4-nitrophenyl)octanamide
Description
N-Methyl-N-(4-nitrophenyl)octanamide is an amide derivative featuring a methyl group and a 4-nitrophenyl substituent on the nitrogen atom, coupled with an octanoyl chain. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted anilines and acyl chlorides or activated esters. Applications may include medicinal chemistry (e.g., antimicrobial agents) or materials science, though further studies are required for confirmation.
Properties
CAS No. |
67522-14-9 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-methyl-N-(4-nitrophenyl)octanamide |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-15(18)16(2)13-9-11-14(12-10-13)17(19)20/h9-12H,3-8H2,1-2H3 |
InChI Key |
GVZQSHYXIICJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(4-nitrophenyl)octanamide can be synthesized through a multi-step process involving the reaction of octanoyl chloride with N-methyl-4-nitroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-nitrophenyl)octanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-Methyl-N-(4-aminophenyl)octanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Octanoic acid and N-methyl-4-nitroaniline.
Scientific Research Applications
N-Methyl-N-(4-nitrophenyl)octanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-nitrophenyl)octanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide bond provides stability to the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(4-Nitrophenyl)octanamide
N-Methyl-N-(4-nitrophenyl)benzamide
- Structure: Features a benzoyl group (C₆H₅CO-) instead of octanoyl.
- Molecular Formula : C₁₄H₁₂N₂O₃ (MW: 256.26 g/mol) .
- Key Differences :
- Shorter acyl chain reduces lipophilicity, impacting solubility and membrane permeability.
- Aromatic benzoyl group may enhance π-π stacking interactions in crystalline phases or biological targets.
1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups
- Structure : Contain a thiadiazole ring fused with nitroaryl groups (e.g., 5-methyl-1-(4-nitrophenyl)-1H-pyrazole derivatives) .
- Key Differences :
- Thiadiazole rings introduce sulfur atoms, altering electronic properties and redox activity.
- Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four compounds showing superior efficacy .
- Higher structural rigidity compared to flexible amides like N-Methyl-N-(4-nitrophenyl)octanamide.
N-Sulfonyloxoacetamides
- Structure : Include sulfonyl and α-keto groups (e.g., N-methyl-2-oxo-2-phenyl-N-tosylacetamide) .
- Key Differences :
Comparative Data Table
*Note: Data for this compound are inferred from analogs.
Research Findings and Implications
- This property is critical in antimicrobial or drug delivery applications .
- Electronic Effects : The electron-withdrawing nitro group stabilizes the amide bond but may reduce nucleophilicity at the nitrogen atom. Methyl substitution could mitigate this by donating electron density via inductive effects .
- Synthetic Challenges : Electron-deficient substrates (e.g., 4-nitro groups) often yield lower reaction efficiencies, as seen in sulfonamide oxidations (35% yield for nitro-substituted analogs) .
Notes
- Limited direct data on this compound necessitate cautious extrapolation from structural analogs.
- Further studies should explore synthesis routes (e.g., Schotten-Baumann reaction) and biological profiling to validate inferred properties.
- Comparative analysis underscores the importance of substituent effects on reactivity, stability, and function in nitroaryl amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
